7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
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Overview
Description
7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a benzhydrylpiperazine moiety and two trifluoromethyl groups attached to a naphthyridine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the naphthyridine core, followed by the introduction of the benzhydrylpiperazine and trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced naphthyridine compounds.
Scientific Research Applications
7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety may interact with biological receptors or enzymes, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another naphthyridine derivative with different substituents.
1,8-Naphthyridine: Similar core structure but with different functional groups.
Benzhydrylpiperazine: Shares the benzhydrylpiperazine moiety but lacks the naphthyridine core.
Uniqueness
7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
7-(4-benzhydrylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F6N4/c28-26(29,30)21-17-22(27(31,32)33)34-25-20(21)11-12-23(35-25)36-13-15-37(16-14-36)24(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,24H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVSHKMTIDGDBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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